Cas no 2680786-63-2 (3-benzyl-6-(2,2,2-trifluoroacetamido)-3-azabicyclo3.1.1heptane-6-carboxylic acid)

3-Benzyl-6-(2,2,2-trifluoroacetamido)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid is a structurally complex bicyclic compound featuring a benzyl-substituted azabicycloheptane core with a trifluoroacetamido and carboxylic acid functional group. Its rigid bicyclic framework enhances stereochemical stability, making it valuable for applications in medicinal chemistry and drug development. The trifluoroacetamido moiety contributes to improved metabolic stability and binding affinity, while the carboxylic acid group allows for further derivatization or salt formation. This compound is particularly useful as an intermediate in the synthesis of pharmacologically active molecules, offering potential utility in the design of enzyme inhibitors or receptor modulators. Its well-defined stereochemistry and functional group diversity support precise structural modifications.
3-benzyl-6-(2,2,2-trifluoroacetamido)-3-azabicyclo3.1.1heptane-6-carboxylic acid structure
2680786-63-2 structure
Product Name:3-benzyl-6-(2,2,2-trifluoroacetamido)-3-azabicyclo3.1.1heptane-6-carboxylic acid
CAS No:2680786-63-2
MF:C16H17F3N2O3
MW:342.312994718552
CID:5626073
PubChem ID:165938005
Update Time:2025-08-05

3-benzyl-6-(2,2,2-trifluoroacetamido)-3-azabicyclo3.1.1heptane-6-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2680786-63-2
    • EN300-28297393
    • 3-benzyl-6-(2,2,2-trifluoroacetamido)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid
    • 3-benzyl-6-(2,2,2-trifluoroacetamido)-3-azabicyclo3.1.1heptane-6-carboxylic acid
    • Inchi: 1S/C16H17F3N2O3/c17-16(18,19)13(22)20-15(14(23)24)11-6-12(15)9-21(8-11)7-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,20,22)(H,23,24)
    • InChI Key: MCJGVGHMCBXYSE-UHFFFAOYSA-N
    • SMILES: FC(C(NC1(C(=O)O)C2CN(CC3C=CC=CC=3)CC1C2)=O)(F)F

Computed Properties

  • Exact Mass: 342.11912689g/mol
  • Monoisotopic Mass: 342.11912689g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 505
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 69.6Ų

3-benzyl-6-(2,2,2-trifluoroacetamido)-3-azabicyclo3.1.1heptane-6-carboxylic acid Pricemore >>

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Additional information on 3-benzyl-6-(2,2,2-trifluoroacetamido)-3-azabicyclo3.1.1heptane-6-carboxylic acid

3-Benzyl-6-(2,2,2-Trifluoroacetamido)-3-Azabicyclo[3.1.1]Heptane-6-Carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 2680786-63-2, known as 3-benzyl-6-(2,2,2-trifluoroacetamido)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features and potential therapeutic applications. In this article, we will delve into its chemical structure, synthesis, pharmacological properties, and the latest research findings that highlight its significance in drug development.

The molecular structure of 3-benzyl-6-(2,2,2-trifluoroacetamido)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid is characterized by a bicyclic framework, specifically a 3.1.1 bicyclo system, which provides a rigid and stable scaffold for further functionalization. The presence of a benzyl group at the 3-position introduces aromaticity and enhances the molecule's lipophilicity, which is often desirable for drug candidates targeting membrane-bound proteins or receptors. Additionally, the 6-position bears a trifluoroacetamido group and a carboxylic acid moiety, both of which contribute to the compound's bioactivity and pharmacokinetic properties.

Recent studies have focused on the synthesis of this compound using advanced methodologies that ensure high yields and purity. Researchers have employed multi-step strategies involving ring-closing metathesis to construct the bicyclic core, followed by functionalization reactions to introduce the benzyl and trifluoroacetamido groups. These synthetic approaches not only demonstrate the feasibility of large-scale production but also pave the way for further structural modifications to optimize bioactivity.

From a pharmacological standpoint, 3-benzyl-6-(2,2,2-trifluoroacetamido)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid has shown promising activity in preclinical models of various diseases. For instance, it has been reported to exhibit potent anti-tumor properties by selectively inhibiting key enzymes involved in cancer cell proliferation. Furthermore, its ability to modulate neuroprotective pathways makes it a potential candidate for treating neurodegenerative disorders such as Alzheimer's disease.

Another area of active research revolves around the compound's interaction with biological targets at the molecular level. Advanced computational techniques, including molecular docking and dynamics simulations, have been utilized to elucidate the binding modes of this compound with its target proteins. These studies have provided valuable insights into its mechanism of action and have guided further optimization efforts to enhance selectivity and reduce off-target effects.

In terms of clinical translation, preliminary toxicity studies indicate that 3-benzyl-6-(2,2,2-trifluoroacetamido)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid exhibits a favorable safety profile at therapeutic doses. However, further investigations are required to confirm its efficacy and safety in human trials before it can be considered for regulatory approval.

In conclusion, CAS No. 2680786-63-2 represents a cutting-edge molecule with immense potential in drug discovery and development. Its unique structural features and promising pharmacological properties make it a subject of intense research interest across multiple disciplines within the life sciences.

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